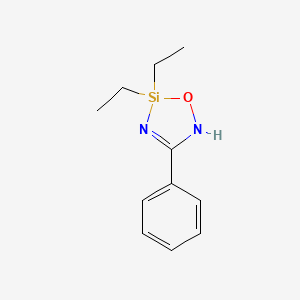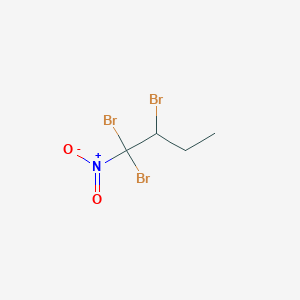
1,1,2-Tribromo-1-nitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tribromo-1-nitrobutane is a chemical compound with the molecular formula C₄H₆Br₃NO₂ It is a halogenated nitroalkane, characterized by the presence of three bromine atoms and one nitro group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2-Tribromo-1-nitrobutane can be synthesized through the bromination of 1-nitrobutane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions.
化学反応の分析
Types of Reactions: 1,1,2-Tribromo-1-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxylated, alkoxylated, or aminated derivatives.
Reduction: Conversion to 1,1,2-tribromo-1-aminobutane.
Oxidation: Formation of corresponding oxides or higher oxidation state compounds.
科学的研究の応用
1,1,2-Tribromo-1-nitrobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1,1,2-tribromo-1-nitrobutane involves its interaction with molecular targets through its reactive bromine and nitro groups. These functional groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, potentially affecting cellular pathways and functions.
類似化合物との比較
1,1,2-Tribromoethane: Similar in structure but with a shorter carbon chain.
1,1,2-Tribromo-2-phenylethane: Contains a phenyl group, leading to different chemical properties and applications.
3,3,3-Tribromo-1-nitropropene: Similar functional groups but with a different carbon backbone.
Uniqueness: 1,1,2-Tribromo-1-nitrobutane is unique due to its specific arrangement of bromine and nitro groups on a butane backbone, which imparts distinct reactivity and potential applications compared to its analogs. Its combination of halogenation and nitration makes it a versatile compound for various chemical transformations and research purposes.
特性
CAS番号 |
62545-18-0 |
|---|---|
分子式 |
C4H6Br3NO2 |
分子量 |
339.81 g/mol |
IUPAC名 |
1,1,2-tribromo-1-nitrobutane |
InChI |
InChI=1S/C4H6Br3NO2/c1-2-3(5)4(6,7)8(9)10/h3H,2H2,1H3 |
InChIキー |
HXQMKOKGIJJAPL-UHFFFAOYSA-N |
正規SMILES |
CCC(C([N+](=O)[O-])(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


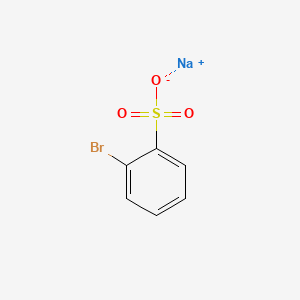

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
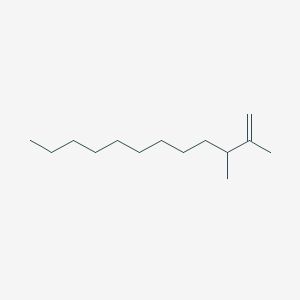
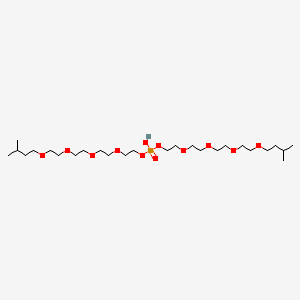

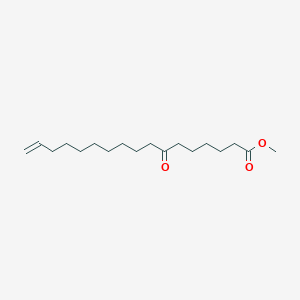
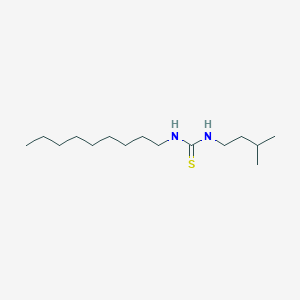
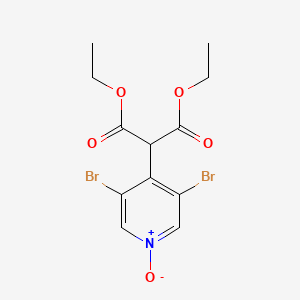
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
